molecular formula C10H20O B8734958 3-(3-Methylcyclohexyl)propan-1-ol

3-(3-Methylcyclohexyl)propan-1-ol

Cat. No.: B8734958
M. Wt: 156.26 g/mol
InChI Key: PNDGBQNJEXNDMK-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)propan-1-ol is a secondary alcohol characterized by a propan-1-ol chain attached to a 3-methylcyclohexyl group. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. The cyclohexyl moiety confers significant lipophilicity, influencing its solubility and reactivity. This compound is structurally analogous to terpene-derived alcohols but lacks direct literature reports in the provided evidence. Hypothetically, its synthesis could involve the reduction of a ketone precursor (e.g., 3-(3-methylcyclohexyl)propanal) or alkylation of a cyclohexyl intermediate. Applications may include use as a fragrance intermediate or solvent, though specific data are unavailable in the provided sources.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3-(3-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H20O/c1-9-4-2-5-10(8-9)6-3-7-11/h9-11H,2-8H2,1H3

InChI Key

PNDGBQNJEXNDMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(3-Methylcyclohexyl)propan-1-ol with four structurally related alcohols from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties/Synthesis
This compound C₁₀H₂₀O 156.27 3-Methylcyclohexyl, primary alcohol Hypothetical: High lipophilicity, low water solubility
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol C₁₀H₁₁BrO₄ 283.10 Bromobenzodioxole, primary alcohol White solid, 92% yield; aromatic rigidity enhances crystallinity
3-Methyl-6-(propan-2-yl)cyclohex-3-en-1-ol C₁₀H₁₈O 154.25 Cyclohexenyl, methyl, isopropyl Unsaturated ring; potential for oxidation reactions
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₂ClN₃O₃ 245.67 Chloronitropyridine, methylamino 71% yield, 99+% purity; polar due to nitro group

Structural and Functional Differences

  • Cyclohexyl vs. Aromatic Substituents : The bromobenzodioxole group in 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol introduces aromaticity and electronegative bromine, increasing molecular weight and melting point compared to the alicyclic 3-methylcyclohexyl group in the target compound .
  • Saturation Effects : The unsaturated cyclohexenyl ring in 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol reduces steric hindrance but increases susceptibility to oxidation compared to the saturated cyclohexyl group in the target compound .
  • Polarity and Solubility: The amino and nitro groups in 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol enhance polarity and water solubility, contrasting with the nonpolar cyclohexyl group in the target alcohol .

Key Research Findings

Substituent Impact on Physical Properties :

  • Bromine in the benzodioxole derivative increases density and melting point compared to the target compound’s alicyclic structure .
  • Unsaturation in the cyclohexenyl derivative lowers boiling point relative to saturated analogs .

Reactivity Trends: Amino alcohols (e.g., the pyridine derivative) exhibit higher reactivity in acid-catalyzed reactions due to lone-pair donation from nitrogen . Cyclohexenols are prone to electrophilic addition at the double bond, unlike saturated cyclohexyl alcohols .

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